molecular formula C7H4BrF3 B2714653 2-Bromo-3,6-difluorobenzyl fluoride CAS No. 2244085-54-7

2-Bromo-3,6-difluorobenzyl fluoride

Cat. No.: B2714653
CAS No.: 2244085-54-7
M. Wt: 225.008
InChI Key: WBIDAWLWBHDIDW-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzyl fluoride is a chemical compound with the molecular formula C7H4BrF3. It is used in various scientific research applications due to its unique chemical properties. This compound is particularly valuable in the synthesis of pharmaceuticals and the development of new materials.

Preparation Methods

The synthesis of 2-Bromo-3,6-difluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-3,6-difluorobenzyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like butyllithium in diethyl ether-hexane.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.

    Lithiation: The compound can be lithiated in the presence of strong bases like LDA, allowing for further functionalization.

Scientific Research Applications

2-Bromo-3,6-difluorobenzyl fluoride is used in a variety of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorobenzyl fluoride involves its ability to undergo various chemical reactions, allowing it to interact with different molecular targets. The specific pathways and molecular targets depend on the context of its use, such as in the synthesis of pharmaceuticals or bioactive molecules. The compound’s unique structure, with bromine and fluorine atoms, contributes to its reactivity and versatility in chemical reactions .

Comparison with Similar Compounds

2-Bromo-3,6-difluorobenzyl fluoride can be compared with other similar compounds, such as:

    2-Bromo-1,4-difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain reactions.

    1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different reactivity and applications.

    1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and fluoromethyl groups, which provide a balance of reactivity and stability for various applications.

Properties

IUPAC Name

2-bromo-1,4-difluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIDAWLWBHDIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CF)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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